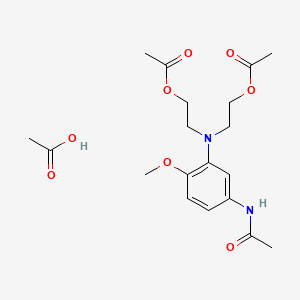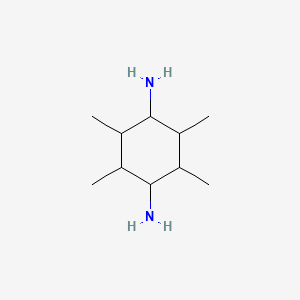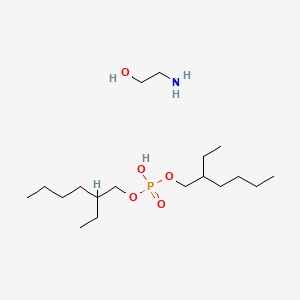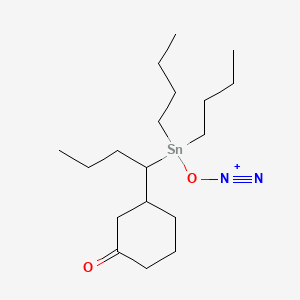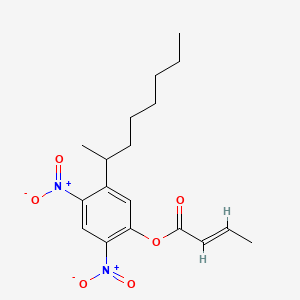
Calcium L-leucinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium L-leucinate is a calcium salt of L-leucine, an essential amino acid. This compound is known for its role in various biological processes, including protein synthesis and muscle repair. This compound is often used as a dietary supplement to support bone health and muscle function.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium L-leucinate can be synthesized through the reaction of L-leucine with calcium hydroxide. The reaction typically involves dissolving L-leucine in water and then adding calcium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound. The product is then filtered, washed, and dried to obtain the final compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced filtration and drying techniques helps in obtaining a high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Calcium L-leucinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can produce a variety of substituted leucine derivatives.
Scientific Research Applications
Calcium L-leucinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is studied for its role in protein synthesis and muscle metabolism.
Medicine: this compound is explored for its potential benefits in bone health and muscle repair.
Industry: It is used in the production of dietary supplements and fortified foods.
Mechanism of Action
The mechanism of action of calcium L-leucinate involves its role in protein synthesis and muscle metabolism. The compound provides a source of calcium and L-leucine, both of which are essential for various cellular processes. Calcium ions play a crucial role in muscle contraction and bone health, while L-leucine is a key amino acid involved in protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Calcium L-threonate: Another calcium salt of an amino acid, used for bone health.
Calcium L-aspartate: Known for its role in muscle metabolism and energy production.
Calcium L-lactate: Used as a calcium supplement and in food fortification.
Uniqueness
Calcium L-leucinate is unique due to its specific combination of calcium and L-leucine, making it particularly beneficial for muscle repair and protein synthesis. Its role in both calcium supplementation and amino acid provision sets it apart from other similar compounds.
Properties
CAS No. |
71720-29-1 |
|---|---|
Molecular Formula |
C12H24CaN2O4 |
Molecular Weight |
300.41 g/mol |
IUPAC Name |
calcium;(2S)-2-amino-4-methylpentanoate |
InChI |
InChI=1S/2C6H13NO2.Ca/c2*1-4(2)3-5(7)6(8)9;/h2*4-5H,3,7H2,1-2H3,(H,8,9);/q;;+2/p-2/t2*5-;/m00./s1 |
InChI Key |
PHKLZDRZEQKKHO-MDTVQASCSA-L |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)[O-])N.CC(C)C[C@@H](C(=O)[O-])N.[Ca+2] |
Canonical SMILES |
CC(C)CC(C(=O)[O-])N.CC(C)CC(C(=O)[O-])N.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









